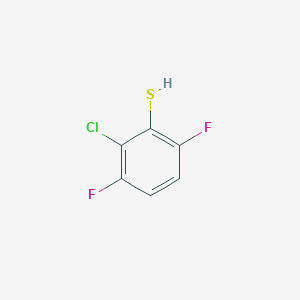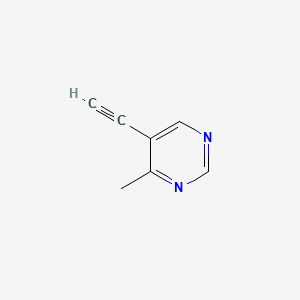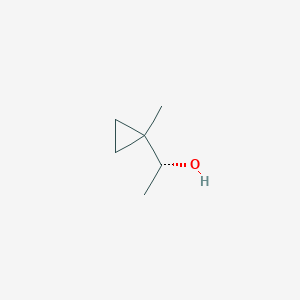
(1r)-1-(1-Methylcyclopropyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r)-1-(1-Methylcyclopropyl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(1-Methylcyclopropyl)ethan-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Hydroxylation: The next step involves the introduction of the hydroxyl group. This can be done through various methods such as hydroboration-oxidation or epoxidation followed by ring-opening.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation and hydroxylation reactions. The choice of reagents and conditions would be optimized for yield, cost, and safety.
化学反应分析
Types of Reactions
(1r)-1-(1-Methylcyclopropyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
科学研究应用
(1r)-1-(1-Methylcyclopropyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1r)-1-(1-Methylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s reactivity and binding affinity, while the hydroxyl group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
- (1r)-1-(1-Methylcyclopropyl)ethan-1-ol can be compared with other cyclopropyl-containing alcohols and related compounds.
- Examples include (1r)-1-(1-Methylcyclopropyl)propan-1-ol and (1r)-1-(1-Methylcyclopropyl)butan-1-ol.
Uniqueness
- The unique structural features of this compound, such as the specific arrangement of the cyclopropyl and hydroxyl groups, contribute to its distinct chemical and physical properties.
- Its reactivity and potential applications may differ from those of similar compounds due to these structural differences.
属性
分子式 |
C6H12O |
|---|---|
分子量 |
100.16 g/mol |
IUPAC 名称 |
(1R)-1-(1-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C6H12O/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI 键 |
DMQPCUMOKHCHSB-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1(CC1)C)O |
规范 SMILES |
CC(C1(CC1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


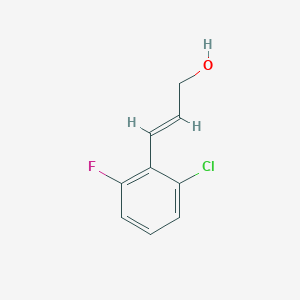
![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)
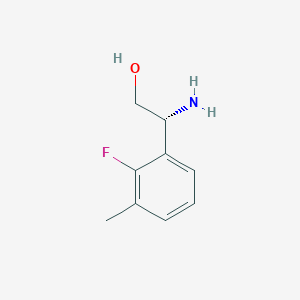
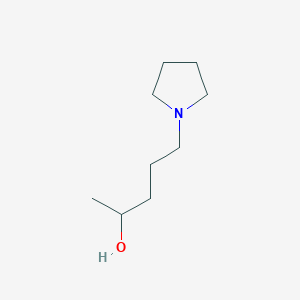

![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
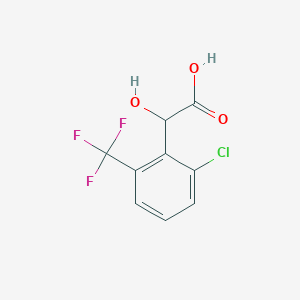

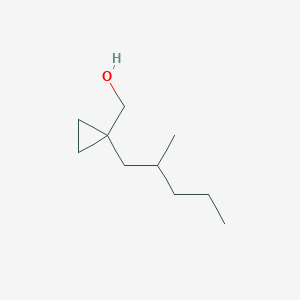
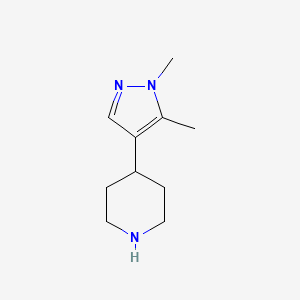
![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
